Rhodium(III) nitrate dihydrate

Description

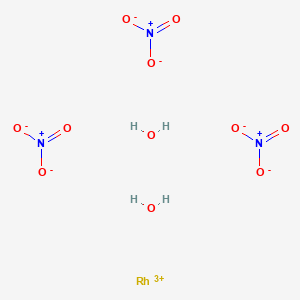

Structure

2D Structure

Properties

IUPAC Name |

rhodium(3+);trinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULCFFJNLVZXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N3O11Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631163 | |

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-43-5 | |

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Rhodium Iii Nitrate Dihydrate

Direct Synthesis from Rhodium Precursors

The direct synthesis of rhodium(III) nitrate (B79036) dihydrate often commences from elemental rhodium or other rhodium(III) compounds. These methods are foundational in inorganic synthesis, providing reliable pathways to the desired product.

Oxidation of Metallic Rhodium to Rhodium(III) Species

The direct oxidation of metallic rhodium, particularly rhodium black (a finely divided powder), is a common starting point. google.com However, rhodium metal is notably resistant to attack by nitric acid alone. researchgate.net Therefore, a more potent oxidizing environment is required.

One established method involves dissolving rhodium black in concentrated sulfuric acid at elevated temperatures (260–330°C) to form rhodium(III) sulfate. This intermediate is then converted to rhodium(III) hydroxide (B78521) by neutralization with an alkali solution, such as sodium hydroxide or potassium hydroxide. google.comresearchgate.net The resulting rhodium(III) hydroxide precipitate is then dissolved in nitric acid to yield rhodium(III) nitrate. google.comresearchgate.net

A patented process describes a multi-step conversion starting with the reaction of metallic rhodium with hydrochloric acid, chlorine gas, and hydrogen chloride gas to produce hexachlororhodic acid. This is followed by a reaction with potassium iodide to form rhodium iodide, which is then quantitatively converted to halide-free rhodium(III) nitrate by reacting it with nitric acid and hydrogen peroxide. google.com

Conversion from Rhodium(III) Halides (e.g., RhCl₃ hydrate) to Nitrate Dihydrate

A prevalent route to rhodium(III) nitrate involves the conversion of rhodium(III) chloride (RhCl₃) hydrate (B1144303). cymitquimica.com This method typically proceeds through the formation of a rhodium(III) hydroxide intermediate. An alkaline solution, such as sodium hydroxide or potassium hydroxide, is added to a solution of rhodium(III) chloride to precipitate rhodium(III) hydroxide. google.comgoogle.com

It is crucial to thoroughly wash the precipitate with hot water (70–95°C) to remove chloride ions, as their presence can negatively impact the purity and catalytic performance of the final rhodium(III) nitrate product. The purified rhodium(III) hydroxide is then dissolved in nitric acid to produce the desired rhodium(III) nitrate solution. google.com Another approach involves the use of silver nitrate to precipitate the chloride ions as silver chloride, although this can be a more costly alternative.

Synthesis via Rhodium(III) Oxide Hydrate and Nitric Acid

Rhodium(III) oxide hydrate (Rh₂O₃·nH₂O) serves as a direct precursor for the synthesis of rhodium(III) nitrate. researchgate.net This method involves the straightforward reaction of rhodium(III) oxide hydrate with nitric acid. The process is often facilitated by heating the mixture to ensure complete reaction and dissolution of the oxide. The resulting solution is then concentrated to obtain the rhodium(III) nitrate product.

A key advantage of this method is the direct conversion to the nitrate salt without the intermediate formation of other salts, which simplifies the purification process. The stability of the resulting rhodium(III) nitrate solution is often high, resisting precipitation even after prolonged periods or upon heating.

| Precursor | Reagents | Key Steps | Reference |

| Metallic Rhodium (Rhodium Black) | Concentrated H₂SO₄, NaOH/KOH, HNO₃ | Dissolution in H₂SO₄, precipitation of Rh(OH)₃, dissolution in HNO₃ | google.com |

| Rhodium(III) Chloride Hydrate | NaOH/KOH, HNO₃ | Precipitation of Rh(OH)₃, washing to remove Cl⁻, dissolution in HNO₃ | google.comgoogle.com |

| Rhodium(III) Oxide Hydrate | HNO₃ | Direct reaction with nitric acid, often with heating | researchgate.net |

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal synthesis methods are less commonly reported for the direct preparation of rhodium(III) nitrate dihydrate itself. However, these techniques are employed in the synthesis of rhodium-containing nanomaterials where rhodium(III) nitrate may be used as a precursor. For instance, rhodium nanoparticles have been synthesized via a hydrothermal method using an aqueous solution of rhodium(III) nitrate and tetramethylammonium (B1211777) hydroxide (TMAH) at 160°C. researchgate.net This process leads to the formation of metallic rhodium nanoparticles. researchgate.net

Another study reports the hydrothermal synthesis of ultrathin rhodium nanosheet nanoassemblies using rhodium(III) nitrate as the rhodium source, with poly(allylamine hydrochloride) acting as a complexant and shape-directing agent. acs.org These examples highlight the use of rhodium(III) nitrate in hydrothermal preparations of rhodium nanomaterials rather than the synthesis of the nitrate salt itself.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, focusing on reducing hazardous byproducts and improving atom economy. researchgate.net Research into green synthesis often targets the development of more environmentally friendly routes to rhodium nanoparticles and catalysts, where rhodium(III) nitrate can be a starting material. researchgate.netnih.gov

For example, the hydrothermal synthesis of rhodium nanoparticles from rhodium(III) nitrate is considered a green method as it uses water as a solvent and can be manipulated to produce uniform nanoparticles with high catalytic activity, which are also recyclable. nih.gov The development of electrochemical methods for nitrate synthesis from nitrogen oxidation on rhodium electrocatalysts also represents a move towards more sustainable chemical production. nih.gov While not a direct synthesis of rhodium(III) nitrate, this research points to a broader trend of applying green chemistry concepts to rhodium-based chemical processes.

Control of Hydration State and Purity in Preparative Procedures

Controlling the hydration state and ensuring the purity of rhodium(III) nitrate are critical for its applications, particularly in catalysis. The dihydrate form is a common and stable state for this compound. nih.gov

Purity is significantly influenced by the chosen synthetic route. For instance, when starting from rhodium(III) chloride, the complete removal of chloride ions is essential, as halide contamination can negatively affect the catalytic properties of rhodium. google.com Thorough washing of the intermediate rhodium(III) hydroxide precipitate is a key step to ensure a halide-free product.

The final concentration and hydration state can be controlled during the final stages of preparation. After dissolving the rhodium precursor (e.g., rhodium hydroxide) in nitric acid, the solution is often heated and concentrated. google.com This step not only drives the reaction to completion but also helps to remove excess water and nitric acid. google.com The drying of the resulting solid to a constant mass at a controlled temperature, for example, 105°-110° C, can be used to achieve the desired hydration state, although care must be taken to avoid decomposition of the nitrate to rhodium oxide at higher temperatures. google.com The stability of the final rhodium(III) nitrate solution can be enhanced by maintaining a slight excess of nitric acid to prevent hydrolysis. matthey.com

| Parameter | Control Method | Importance | Reference |

| Purity (Halide-Free) | Thorough washing of Rh(OH)₃ precipitate; use of halide-free precursors | Halides can poison catalysts | google.com |

| Hydration State | Controlled drying at specific temperatures | Affects physical and chemical properties | google.com |

| Solution Stability | Maintaining a slight excess of nitric acid | Prevents hydrolysis and precipitation | matthey.com |

Coordination Chemistry and Structural Elucidation of Rhodium Iii Nitrate Dihydrate and Its Derivatives

Ligand Exchange Dynamics and Equilibria in Aqueous Systems

The behavior of rhodium(III) nitrate (B79036) in aqueous solutions is characterized by dynamic equilibria involving the exchange of nitrate ligands with water molecules. These processes have been investigated through both experimental and computational methods, providing insights into the kinetics and thermodynamics of these substitution reactions.

Kinetics and Thermodynamics of Nitrate Ligand Substitution with Water Molecules

The substitution of nitrate (NO₃⁻) ligands with water (H₂O) molecules in rhodium(III) complexes is a fundamental process governing the speciation of rhodium in nitric acid solutions. researchgate.net Density Functional Theory (DFT) calculations have been extensively used to study the kinetics and thermodynamics of these ligand exchange reactions for a series of complexes with the general formula [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾, where x ranges from 0 to 6. researchgate.net

The thermodynamic stability of these aqua-nitrate complexes is crucial for understanding their behavior in solution. The stability constants (βᵢ) for the equilibria described by the equation [Rh(H₂O)₆]³⁺ + iNO₃⁻ ⇌ [Rh(H₂O)₆₋ᵢ(NO₃)ᵢ]⁽³⁻ⁱ⁾ + iH₂O have been estimated. researchgate.net These constants show a decreasing trend as the number of coordinated nitrate groups increases, indicating that the substitution of water by nitrate becomes less favorable with each successive addition. researchgate.net

Table 1: Estimated Thermodynamic Stability Constants (βᵢ) for Rhodium(III) Aqua-Nitrate Complexes

| Complex | Stability Constant (βᵢ) |

| [Rh(H₂O)₅(NO₃)]²⁺ | β₁ ≈ 10⁰ |

| cis-[Rh(H₂O)₄(NO₃)₂]⁺ | β₂cis ≈ 10⁻¹ |

| trans-[Rh(H₂O)₄(NO₃)₂]⁺ | β₂trans ≈ 10⁻¹ – 10⁻² |

| mer-[Rh(H₂O)₃(NO₃)₃] | β₃mer ≈ 10⁻² |

| fac-[Rh(H₂O)₃(NO₃)₃] | β₃fac ≈ 10⁻² |

| cis-[Rh(H₂O)₂(NO₃)₄]⁻ | β₄cis ≈ 10⁻⁴ |

| trans-[Rh(H₂O)₂(NO₃)₄]⁻ | β₄trans ≈ 10⁻⁴ |

This table is based on data from a study that estimated stability constants from rhodium(III) solutions equilibrated for years. researchgate.net

The kinetics of these substitution reactions are also a key factor. Studies have shown that the exchange of ligands in rhodium(III) complexes is generally slow, a characteristic of kinetically inert d⁶ metal ions. iaea.org However, the lability of the nitrate ligand is greater than that of chloride or ammonia (B1221849), which influences the reaction rates. researchgate.net The dynamics of the H₂O ⇌ NO₃⁻ substitution process have been studied at elevated temperatures, such as 80 °C, to accelerate the otherwise slow exchange rates. researchgate.net

Formation of Mononuclear and Polynuclear Rhodium(III) Aqua-Nitrate Complexes

In nitric acid solutions, rhodium(III) can exist as both mononuclear and polynuclear species. researchgate.netresearchgate.net At rhodium concentrations between 0.2 and 1.3 M in 3–16 M nitric acid, mononuclear complexes of the type [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ (where n = 1–4) are the predominant forms. researchgate.net

However, under certain conditions, particularly at lower nitric acid concentrations (below 5 mol/l), polynuclear rhodium(III) complexes with bridging hydroxo (μ-OH) and nitrato (μ-NO₃) ligands are formed. researchgate.netsibran.ru These can exist as dimers and trimers, such as [Rh₂(μ-OH, μ-NO₃)(H₂O)₈]⁴⁺ and [Rh₃(μ-OH,μ-NO₃)₂(H₂O)₁₀]⁵⁺. sibran.ru Even upon significant dilution of concentrated rhodium nitrate solutions, these polynuclear forms can persist, with the dimer being the predominant species in diluted solutions. researchgate.net The formation of these bridged species adds another layer of complexity to the speciation of rhodium(III) in aqueous nitrate media.

Speciation of Rhodium(III) in Nitrate Solutions

The distribution of different rhodium(III) species in nitrate solutions is heavily influenced by the concentration of nitric acid. Spectroscopic techniques, particularly ¹⁰³Rh and ¹⁵N NMR, as well as Raman spectroscopy, have been instrumental in identifying the various complexes present. researchgate.net

Influence of Nitric Acid Concentration on Rhodium(III) Species

The concentration of nitric acid directly impacts the equilibrium between different rhodium(III) aqua-nitrate complexes. As the concentration of nitric acid increases, there is a corresponding increase in the average number of nitrate groups coordinated to the rhodium center. researchgate.net

In 1-6 M HNO₃, the mononitrato complex, [Rh(H₂O)₅(NO₃)]²⁺, is the most abundant, with smaller quantities of dinitrato complexes present. researchgate.net

At nitric acid concentrations of 12 M and higher, the di- and trinitrato complexes, [Rh(H₂O)₄(NO₃)₂]⁺ and [Rh(H₂O)₃(NO₃)₃], become the dominant species, while the concentration of the mononitrato complex significantly decreases. researchgate.net

In solutions with low rhodium concentrations (< 10⁻³ M), a neutral species, [Rh(NO₃)₃], has been observed across all nitric acid concentrations studied. acs.orgnih.gov

This shift in speciation with increasing acidity highlights the competitive nature of water and nitrate as ligands for the rhodium(III) ion.

Identification of Hexacoordinated Rhodium(III) Aqua and Nitrate Complexes

Rhodium(III) consistently maintains a hexacoordinated, octahedral geometry in these aqueous nitrate solutions. wikipedia.org The various species identified are all variations of the [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ formula, where water and nitrate ligands occupy the six coordination sites. wikipedia.orgresearchgate.net The anhydrous Rh(NO₃)₃ complex has been a subject of theoretical studies but has not been isolated experimentally. wikipedia.org The dihydrate form, Rh(NO₃)₃·2H₂O, and its aqueous solutions contain these various hexacoordinated rhodium(III) aqua and nitrate complexes. wikipedia.orgcymitquimica.com

Isolation and Characterization of Crystalline Rhodium(III) Nitrate Complexes

While the speciation in solution is complex, several crystalline rhodium(III) nitrate complexes have been successfully isolated and characterized, providing concrete structural information that supports the observations from solution-state studies. researchgate.netresearchgate.net The synthesis of these crystalline solids often involves the reaction of a "rhodium nitrate solution" with other nitrate salts. researchgate.net

Notable examples of isolated crystalline complexes include:

trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄] (I) : This complex represents one of the first soluble rhodium(III) complexes with four coordinated nitrato ligands. researchgate.net

[(CH₃)₄N]Na₂Rh(H₂O)₆₆ (II) : This is the first structurally characterized hexaaquarhodium(III) nitrate complex. researchgate.net

[(C₂H₅)₄N]₂[Rh(H₂O)(NO₃)₅] (III) and [(CH₃)₄N]₂[Rh(H₂O)(NO₃)₅] (IV) : These are the first examples of soluble rhodium(III) complexes containing five coordinated nitrato ligands. researchgate.net

Rb₄[trans-[Rh(H₂O)₂(NO₃)₄][Rh(NO₃)₆]] : This fine crystalline salt was obtained by the solvothermal concentration of a rhodium nitric acid solution with the addition of rubidium nitrate. X-ray diffraction analysis revealed monodentate coordination of the nitrato ligands in both the trans-[Rh(H₂O)₂(NO₃)₄]⁻ and [Rh(NO₃)₆]³⁻ anions. researchgate.netresearchgate.net

The successful isolation and characterization of these complexes, particularly those with a high number of coordinated nitrate ligands, have significantly advanced the understanding of rhodium's coordination chemistry in nitrate-rich environments. researchgate.net

Synthesis of Soluble Rhodium(III) Complexes with Varied Nitrato Ligand Coordination

The synthesis of soluble rhodium(III) complexes containing nitrato ligands is a significant area of research due to their potential applications in catalysis and materials science. researchgate.net Rhodium(III) nitrate dihydrate serves as a common precursor for the generation of these complexes. researchgate.netsigmaaldrich.com The reaction of a "rhodium nitrate solution" with tetraalkylammonium nitrates, such as tetramethylammonium (B1211777) nitrate ((CH₃)₄NNO₃) and tetraethylammonium (B1195904) nitrate ((C₂H₅)₄NNO₃), has led to the isolation of several novel soluble rhodium(III) nitrate complexes. researchgate.netresearchgate.net

These synthetic methods have yielded complexes with a varying number of coordinated nitrato ligands, a factor that significantly influences their solubility and reactivity. researchgate.netresearchgate.net For instance, the complexes trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄], [(C₂H₅)₄N]₂[Rh(H₂O)(NO₃)₅], and [(CH₃)₄N]₂[Rh(H₂O)(NO₃)₅] are notable as the first soluble examples of rhodium(III) complexes featuring four and five coordinated nitrato ligands, respectively. researchgate.netresearchgate.net Additionally, the complex [(CH₃)₄N]Na₂Rh(H₂O)₆₆ represents the first structurally characterized hexaaquarhodium(III) nitrate complex. researchgate.netresearchgate.net

The high solubility of these synthesized complexes enhances their utility in various practical applications, including homogeneous catalysis and drug discovery. researchgate.netresearchgate.net The speciation of rhodium(III) in nitric acid solutions is complex and influenced by factors such as the concentration of nitric acid. researchgate.netacs.org Studies have shown that in nitric acid solutions, mononuclear complexes of the form [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ (where n = 1–4) are the predominant species. researchgate.net The preparation of rhodium nitrate solutions for catalytic applications often involves the reaction of rhodium hydroxide (B78521) with nitric acid, followed by concentration under heating to improve the supporting efficiency on inorganic supports. google.com

Table 1: Examples of Synthesized Soluble Rhodium(III) Nitrate Complexes

| Complex Formula | Cation | Number of Coordinated Nitrato Ligands |

|---|---|---|

| trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄] | Tetramethylammonium | 4 |

| [(C₂H₅)₄N]₂[Rh(H₂O)(NO₃)₅] | Tetraethylammonium | 5 |

| [(CH₃)₄N]₂[Rh(H₂O)(NO₃)₅] | Tetramethylammonium | 5 |

| [(CH₃)₄N]Na₂Rh(H₂O)₆₆ | Tetramethylammonium and Sodium | 0 (hexaaquarhodium(III) cation) |

Structural Analysis of Bridging and Chelating Nitrato Ligands

X-ray crystallography is a primary tool for the detailed structural analysis of these complexes. For example, the structure of Cs₂[Rh(NO₃)₅] reveals the presence of both unidentate and bidentate nitrato ligands within the same complex. researchgate.netwikipedia.org In contrast, refluxing this compound with an excess of triphenylphosphine (B44618) (PPh₃) in methanol (B129727) or ethanol (B145695) can yield trans-[Rh(CO)(ONO₂)(PPh₃)₂], where the nitrate group is monodentate. researchgate.net A subsequent reaction of [Rh(ONO₂)(PPh₃)₃] with hydrogen leads to the formation of [RhH₂(O₂NO)(PPh₃)₂], which features a bidentate nitrato ligand. researchgate.net

Table 2: Coordination Modes of Nitrato Ligands in Rhodium Complexes

| Complex | Nitrato Coordination Mode | Other Ligands |

|---|---|---|

| trans-[Rh(CO)(ONO₂)(PPh₃)₂] | Monodentate | Carbonyl, Triphenylphosphine |

| [RhH₂(O₂NO)(PPh₃)₂] | Bidentate | Hydride, Triphenylphosphine |

| Cs₂[Rh(NO₃)₅] | Unidentate and Bidentate | None |

| [Cp*Rh(η¹-NO₃)(μ-Cl)]₂ | Monodentate | Pentamethylcyclopentadienyl, Bridging Chloride |

| [Cp*Rh(η¹-NO₃)(μ-NCO)]₂ | Monodentate | Pentamethylcyclopentadienyl, Bridging Cyanate |

Interaction with Ancillary Ligands

Chelation Behavior with Iminophosphanes and Other Multidentate Ligands

Rhodium(III) complexes readily interact with a variety of ancillary ligands, leading to the formation of new coordination compounds with distinct properties. Multidentate ligands, which can bind to the metal center through multiple donor atoms, are of particular interest due to the stability imparted by the chelate effect. libretexts.org

Iminophosphanes have emerged as versatile ligands in rhodium chemistry. acs.org These ligands can coordinate to rhodium(III) in either a monodentate fashion, binding only through the phosphorus atom, or as a bidentate P,N-chelating ligand. acs.org The coordination behavior is tunable and can be influenced by factors such as the steric bulk of the substituents on the iminophosphane. acs.org For example, the reaction of iminophosphanes with [RhCp*Cl₂]₂ can yield both κ¹ (monodentate) and κ² (bidentate) complexes. acs.org The formation of the κ² chelate is often promoted by the addition of silver triflate, which facilitates the abstraction of a chloride ligand. acs.org

Other multidentate ligands have also been explored. For instance, chitosan-based Schiff base ligands, which are prepared by the chemical modification of chitosan (B1678972) with aromatic aldehydes, act as bidentate ligands, coordinating to rhodium(III) through an azomethine nitrogen and a methoxy/hydroxy oxygen atom to form stable complexes. researchgate.net

Formation of Organometallic Rhodium(III) Complexes

Rhodium(III) nitrate serves as a valuable starting material for the synthesis of organometallic rhodium(III) complexes. These complexes are characterized by the presence of at least one direct rhodium-carbon bond.

A key strategy for the formation of organometallic rhodium(III) complexes involves the reaction of rhodium(III) nitrate with ligands that can undergo C-H bond activation. For example, the complexation of certain pyrimidine-based ligands with RhCl₃, a related rhodium(III) source, leads to the activation of a C-H bond on a phenyl group, resulting in the formation of an N^N^C-tridentate cyclometalated rhodium(III) complex. bohrium.com

The reaction of [Cp*Rh(η²-NO₃)(OTf)] with organic thiols provides another route to organometallic species, leading to the formation of triply thiolato-bridged dinuclear rhodium(III) compounds of the type CpRh(μ-SR)₃CpRh. lookchemmall.com In these reactions, both the nitrato and triflate ligands are displaced by the thiolates. lookchemmall.com While these examples may not directly start from this compound, they illustrate the principles of forming organometallic rhodium(III) complexes where ancillary ligands containing carbon donor atoms coordinate to the metal center.

Catalytic Applications and Mechanistic Investigations of Rhodium Iii Nitrate Dihydrate

Role as a Precursor for Rhodium-Based Catalysts

Rhodium(III) nitrate (B79036) dihydrate is extensively utilized as a starting material for the creation of sophisticated rhodium-based catalysts. Its solubility and reactivity make it an ideal candidate for impregnation and deposition onto various support materials, as well as for the formation of catalytically active nanoparticles.

Synthesis of Supported Heterogeneous Catalysts (e.g., Rh-doped TiO₂, Fe-Rh/TiO₂)

The impregnation of support materials with rhodium(III) nitrate dihydrate is a common method for preparing supported heterogeneous catalysts. These materials benefit from the high dispersion of the active rhodium species on a high-surface-area support, enhancing catalytic efficiency and stability.

Rh-doped TiO₂: Rhodium-doped titanium dioxide (TiO₂) catalysts are synthesized for various applications, including photocatalysis. In a typical synthesis, TiO₂ nanofibers can be surface-modified with rhodium nanoparticles derived from this compound. These Rh nanoparticles, with an average size of approximately 5 nm, are deposited onto TiO₂ nanofibers (150±50 nm in diameter). The resulting Rh-doped TiO₂ catalyst demonstrates significantly enhanced photocatalytic activity under visible light irradiation compared to undoped TiO₂. For instance, it can achieve 95% degradation of rhodamine B within 180 minutes.

Fe-Rh/TiO₂: Bimetallic catalysts, such as iron-rhodium supported on TiO₂, are developed for specific hydrogenation reactions. The synthesis of these catalysts can be achieved by co-impregnation of a TiO₂ support with aqueous solutions of this compound and iron(III) nitrate nonahydrate. The precursors are then subjected to drying and calcination procedures to yield the final Fe-Rh/TiO₂ catalyst. The presence of iron is intended to modify the electronic properties and stability of the rhodium catalyst, thereby influencing its activity and selectivity in hydrogenation processes. While specific synthesis parameters can vary, a typical approach involves dissolving Iron(III) nitrate nonahydrate and this compound in deionized water, followed by hydrothermal treatment with a TiO₂ powder at elevated temperatures (e.g., 150 °C) for an extended period (e.g., 25 hours) to ensure the formation of Fe-doped TiO₂ nanoparticles. researchgate.net

Fabrication of Nanoparticle Catalysts (e.g., Rh nanoparticles in mesoporous silica)

This compound is also a crucial precursor for the fabrication of rhodium nanoparticle catalysts. These nanoparticles can be stabilized within the porous structures of materials like mesoporous silica (B1680970), preventing their agglomeration and maintaining high catalytic activity.

Rh nanoparticles in mesoporous silica (Rh-TUD-1): A sol-gel technique can be employed to embed rhodium nanoparticles within the mesopores of TUD-1, a type of siliceous material. In this method, an aqueous solution of this compound is incorporated into the silica sol during its formation. Subsequent hydrothermal treatment and reduction lead to the formation of highly dispersed rhodium (Rh⁰) nanoparticles with an average size of 3 to 5 nm within the three-dimensional silica matrix. The loading of rhodium can be varied, typically from 0.1 to 2 wt%. These Rh-TUD-1 materials have proven to be highly active catalysts for reactions such as the solvent-free hydrogenation of cyclohexene (B86901) to cyclohexane (B81311) at room temperature and atmospheric pressure.

| Catalyst | Rh Loading (wt%) | Average Rh Nanoparticle Size (nm) |

| 0.1 Rh-TUD-1 | 0.1 | ~3 |

| 0.5 Rh-TUD-1 | 0.5 | ~3-4 |

| 1.0 Rh-TUD-1 | 1.0 | ~4-5 |

| 2.0 Rh-TUD-1 | 2.0 | ~5 |

Homogeneous Catalysis

In addition to its role as a precursor, this compound can be directly or indirectly involved in homogeneous catalysis, where the catalyst is in the same phase as the reactants.

Hydrogenation Reactions

Rhodium-based catalysts derived from this compound are highly effective for the hydrogenation of various unsaturated organic compounds.

The Rh-TUD-1 catalysts mentioned previously exhibit excellent performance in the hydrogenation of cyclohexene. The reaction proceeds efficiently at room temperature and atmospheric hydrogen pressure, with high turnover frequencies (TOFs) observed. For instance, the 0.1 Rh-TUD-1 catalyst can achieve a TOF as high as 4.94 s⁻¹ under these mild conditions. The catalytic activity is influenced by the rhodium loading, with lower loadings generally leading to higher TOFs due to better dispersion of the nanoparticles. The reaction is exothermic, and the catalyst demonstrates good stability over multiple cycles.

Furthermore, rhodium complexes, which can be synthesized from precursors like rhodium(III) nitrate, are instrumental in asymmetric hydrogenation reactions. For example, a Rh/bisphosphine-thiourea catalyst has been successfully used for the highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, yielding chiral cyclic lactones, lactams, and ketones with excellent yields and enantioselectivities (up to 99% yield and 99% ee). mdpi.com

Hydroformylation Reactions (e.g., Ethene Hydroformylation)

Hydroformylation, or the oxo process, is a crucial industrial reaction for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. Rhodium catalysts are highly active and selective for this transformation.

This compound can serve as a precursor for the synthesis of bimetallic catalysts used in ethene hydroformylation. For example, a bimetallic Rh/Co catalyst can be prepared by combining rhodium(III) nitrate hydrate (B1144303) with cobalt(II) nitrate hexahydrate. bohrium.com In a supported catalyst system for ethene hydroformylation, rhodium catalysts are prepared by incipient wetness impregnation of a support, such as carbon or silica, with an aqueous solution of rhodium(III) nitrate. sigmaaldrich.com The catalyst is then typically calcined and reduced before use. The performance of these catalysts is influenced by factors such as the support material, metal loading, and the presence of promoters. For instance, in one study, a 7.7 wt.% Rh on a coconut-based carbon support showed a certain level of activity and selectivity in the gas-phase hydroformylation of ethene. sigmaaldrich.com

| Catalyst Support | Rhodium Content (wt.%) | Dispersion (%) | Extent of Reduction (%) |

| Silica (Grace 432) | - | 59 | 85 |

| Carbon (Coconut-based) | 7.7 | 27 | 78 |

Data from a study on ethene hydroformylation catalysts prepared from rhodium(III) nitrate. sigmaaldrich.com

Polymerization Reactions (e.g., Butadiene Polymerization)

Rhodium salts, including those derived from rhodium(III) nitrate, have been shown to catalyze the polymerization of butadiene.

In aqueous solutions, rhodium salts can polymerize butadiene to produce a polymer with a high trans-1,4-microstructure. researchgate.net The presence of certain surfactants, such as sodium lauryl sulfate, can act as ligands for the rhodium and enhance the polymerization process. The proposed mechanism for this type of polymerization involves the formation of a π-allylic rhodium hydride as the active species. The initiation of the polymerization is thought to occur via a hydride shift, and the propagation of the polymer chain proceeds through a ligand displacement process. kglmeridian.com While the polymerization rate is generally slower in homogeneous solutions using solvents like tetrahydrofuran (B95107) compared to heterogeneous aqueous systems, these studies provide valuable insights into the fundamental mechanistic steps of rhodium-catalyzed butadiene polymerization. researchgate.net

Oxidation Reactions in Specialty Chemical Synthesis

This compound serves as a versatile precursor for the generation of catalytically active species for oxidation reactions, which are fundamental in the synthesis of specialty chemicals. guidechem.com One of the most extensively studied applications is in the oxidation of carbon monoxide (CO), a critical reaction in automotive catalysis and industrial gas purification. frontiersin.org Supported rhodium catalysts, typically prepared via incipient wetness impregnation using rhodium(III) nitrate solutions onto supports like alumina (B75360) (Al₂O₃), are highly effective for this transformation. frontiersin.orgmendelchemicals.com

Beyond gas-phase reactions, rhodium complexes derived from rhodium(III) precursors have demonstrated catalytic activity in biochemical oxidation reactions. For instance, certain cyclometalated rhodium(III) complexes are efficient catalysts for the oxidation of the coenzyme NADH to NAD⁺, a vital process in biological systems and a model for developing synthetic oxidation catalysts. uniovi.es

| Condition | Observation | Impact on Catalyst | Source |

|---|---|---|---|

| Presence of CO | Induces disintegration of Rh nanoparticles. | Interconversion of nanoparticles to single-atom sites. | frontiersin.org |

| Excess O₂ | Enhances CO-induced nanoparticle disintegration. | Increases the number of active single-atom sites. | frontiersin.orgresearchgate.net |

| Increasing Temperature | Can lead to agglomeration or redispersion depending on the gas environment. | Affects the equilibrium between nanoparticle and single-atom states. | frontiersin.org |

Nitrile Hydration Catalysis

The hydration of nitriles to amides is a highly atom-economical transformation of significant industrial and academic interest. nih.govwikipedia.org Homogeneous transition metal complexes, including those of rhodium, are known to catalyze this reaction under mild conditions, offering an alternative to harsh acidic or basic hydrolysis methods. nih.gov The general mechanism involves the metal center acting as a Lewis acid, coordinating to the nitrile group to activate it for a nucleophilic attack by a water molecule. nih.gov

While specific studies detailing the direct use of this compound as a precatalyst for nitrile hydration are not extensively documented in the reviewed literature, the catalytic capability of rhodium complexes, in general, is well-established. nih.govsigmaaldrich.com Research has focused on various rhodium(I) complexes, which have proven effective for the hydration of a range of organonitriles. nih.govsigmaaldrich.com These catalytic systems highlight the intrinsic ability of the rhodium center to facilitate the conversion of nitriles to valuable amide products. nih.gov The development of these catalysts is a key area of research aimed at creating more efficient and greener manufacturing processes for amides, which are vital intermediates in pharmaceuticals and polymers. nih.gov

Mechanistic Studies of Rhodium(III) Nitrate-Mediated Catalysis

Ligand Lability and Active Site Generation

A fundamental aspect of catalysis mediated by rhodium(III) nitrate is the concept of ligand lability, which is crucial for the generation of catalytically active sites. The nitrate (NO₃⁻) and aqua (H₂O) ligands in the coordination sphere of the rhodium(III) ion are considered relatively "hard" donors. guidechem.com These ligands can be labile, meaning they can readily dissociate from the metal center to create a vacant coordination site. guidechem.com This vacancy is essential for the substrate to bind to the rhodium and for the catalytic cycle to commence. guidechem.com

Influence of Co-catalysts and Reaction Conditions on Catalytic Pathways

In CO oxidation over rhodium catalysts prepared from Rh(NO₃)₃, the ratio of CO to O₂ is a critical parameter. frontiersin.orgresearchgate.net An excess of O₂ can accelerate the oxidative disruption of rhodium nanoparticles into more active single-atom catalysts. frontiersin.org Temperature also governs the catalyst's structure; for instance, the transition temperature at which nanoparticles break apart depends on their initial size. frontiersin.orgresearchgate.net Furthermore, Rhodium(III) nitrate is often used as a precursor to synthesize bimetallic catalysts. Combining it with other metal salts, such as cobalt nitrate or iron nitrate, leads to the formation of Rh/Co or Fe/Rh catalysts with unique properties for reactions like hydroformylation and hydrogenation, respectively.

Spectroscopic and Computational Approaches to Reaction Mechanism Elucidation

Understanding the intricate mechanisms of catalysis requires a combination of advanced analytical techniques. Spectroscopic methods are invaluable for characterizing catalyst structures and reaction intermediates. Multinuclear Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been used to determine the precise structures of rhodium-nitrato complexes formed from Rh(NO₃)₃·2H₂O precursors. nih.gov

In situ spectroscopic techniques are particularly powerful as they allow researchers to observe the catalyst under actual reaction conditions. For instance, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been employed to monitor the structural changes of alumina-supported rhodium catalysts during CO oxidation. frontiersin.orgresearchgate.net These studies revealed the reversible transformation between rhodium nanoparticles, identified by linearly bound CO (Rh⁰–CO) stretching frequencies around 2040-2070 cm⁻¹, and single-atom gem-dicarbonyl species [Rh⁺(CO)₂], which show symmetric and asymmetric stretches near 2100 and 2030 cm⁻¹, respectively. frontiersin.org

Computational methods, especially Density Functional Theory (DFT), provide complementary insights into reaction pathways and energetics. DFT calculations have been used to study the thermodynamics and kinetics of the substitution of nitrate ligands by water molecules in various [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾ complexes. wikipedia.org Such computational approaches help elucidate bonding interactions and predict the stability of intermediates, offering a molecular-level understanding that is often difficult to obtain through experimental means alone. wikipedia.orgsigmaaldrich.com

Catalyst Design and Performance Optimization

The rational design of catalysts from this compound precursors is a key strategy for enhancing catalytic performance, including activity, selectivity, and stability. A primary approach involves the modification of the ligand environment. By carefully selecting ligands with specific steric and electronic properties, such as various phosphines, the reactivity of the rhodium center can be finely tuned for a particular application. guidechem.com

Another powerful strategy is the creation of bimetallic or alloyed nanoparticles. Rhodium(III) nitrate can be used as a precursor to synthesize catalysts containing a second metal, such as iridium or iron. For example, the synthesis of rhodium-iridium (Rh-Ir) alloy nanoparticles has been shown to produce highly active catalysts for the oxygen evolution reaction (OER) in acidic media. The performance of these bimetallic catalysts often exhibits a "volcano-shaped" dependence on composition, with a specific atomic ratio of the metals yielding optimal activity that surpasses that of either pure metal. In the Rh-Ir system, Rh₂₂Ir₇₈ nanoparticles demonstrated a threefold enhancement in mass activity compared to pure Ir nanoparticles.

Control over the physical form of the catalyst, such as particle size and the nature of the support material, is also critical. Studies on supported rhodium catalysts show that catalytic activity is strongly linked to the rhodium particle size, which influences whether the active sites are predominantly on nanoparticles or exist as single atoms. frontiersin.org Catalyst synthesis and pretreatment conditions are therefore optimized to produce the desired particle size and dispersion for maximum performance. frontiersin.orgmendelchemicals.com

| Catalyst Composition | Mass Activity (A mg⁻¹Ir) at 300 mV overpotential | Turnover Frequency (TOF) (s⁻¹) | Source |

|---|---|---|---|

| Pure Ir | ~0.39 | Not Specified | |

| Rh₂₂Ir₇₈ | 1.17 | 5.10 | |

| Other Rh-Ir Alloys | Varied, showing volcano-shaped dependence on composition. | Not Specified |

Tuning Catalytic Activity and Selectivity via Ligand Modification

The catalytic performance of rhodium complexes derived from rhodium(III) nitrate is intricately linked to the electronic and steric properties of the coordinated ligands. By judiciously selecting or modifying ligands, chemists can fine-tune the catalyst's activity and selectivity for a specific chemical transformation. Ligands can influence the electron density at the metal center, the accessibility of the catalytic site, and the stereochemical outcome of the reaction.

In the realm of hydroformylation, a large-scale industrial process for aldehyde synthesis, the choice of phosphine (B1218219) or phosphite (B83602) ligands is paramount in controlling the ratio of linear to branched products (regioselectivity) and, in asymmetric hydroformylation, the enantiomeric excess of the chiral product. For instance, studies on various rhodium-catalyzed hydroformylation reactions have demonstrated that both electronic and steric factors of bisphosphine ligands play a role. It has been observed that decreasing the basicity of the phosphine ligand can lead to increased enantioselectivity. rsc.org While Rhodium(III) nitrate is a viable precursor for such catalytic systems, detailed studies often focus on the in situ formation of the active catalyst from more common Rh(I) precursors. However, the fundamental principles of ligand influence remain applicable. For example, a patent describes a hydroformylation method using a catalyst system that can be prepared from rhodium compounds like rhodium(III) nitrate, in combination with tetradentate phosphine ligands to achieve high normal to iso-aldehyde ratios. google.com

Similarly, in hydrogenation reactions, the ligand framework dictates the substrate scope and the stereoselectivity. An adaptive rhodium-based catalyst has been developed that can control the hydrogenation network of nitroarenes, yielding either anilines or hydroxylamines depending on the reaction conditions. nih.gov This adaptability is attributed to the interplay between the rhodium(III) center and a Lewis acidic borane (B79455) within the ligand's secondary coordination sphere. nih.gov While this specific catalyst was not explicitly synthesized from the nitrate salt, it highlights the sophisticated level of control achievable through ligand design for Rh(III) systems.

The following table provides examples of how ligand properties can influence the outcomes of rhodium-catalyzed reactions.

| Ligand Type | Key Property | Influence on Catalysis | Example Reaction |

| Bidentate Phosphines | Bite Angle, Basicity | Affects regioselectivity and enantioselectivity | Hydroformylation |

| Phospholene-Phosphites | Ring Strain, Stereochemistry | Can favor branched aldehyde formation | Hydroformylation of propene mdpi.com |

| Ligands with Lewis Acidic Moieties | Secondary Coordination Sphere Effects | Can create adaptive catalysts with tunable selectivity | Hydrogenation of Nitroarenes nih.gov |

| Chiral Diphosphine Ligands | Chirality | Induces enantioselectivity in asymmetric reactions | Asymmetric Hydrogenation |

Strategies for Catalyst Recovery and Reusability in Homogeneous Systems

A significant drawback of homogeneous catalysis is the challenge of separating the catalyst from the reaction products, which is crucial for economic viability and minimizing environmental impact, especially with expensive and rare metals like rhodium. nih.gov Several strategies have been developed to address this issue for rhodium catalysts, which are applicable to systems derived from this compound.

Biphasic Catalysis: One of the most successful industrial applications is the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propene. This process utilizes a water-soluble rhodium catalyst, allowing for easy separation of the aqueous catalyst phase from the organic product phase. researchgate.net Similar biphasic systems, including those using thermoregulated polyethylene (B3416737) glycol (PEG), have been developed for the hydroformylation of longer-chain olefins, enabling catalyst recycling without significant loss of activity. mdpi.com

Immobilization on Supports: Homogeneous catalysts can be heterogenized by anchoring them to solid supports. This can be achieved by modifying the ligand with a tethering group that covalently bonds to a support like silica or a polymer. nsf.govtamu.edu For example, Wilkinson-type rhodium catalysts have been immobilized on silica using phosphine ligands containing ethoxysilane (B94302) groups. These immobilized catalysts have shown comparable activity to their homogeneous counterparts in hydrogenation reactions and improved recyclability. tamu.edu Another approach is the "Supported Liquid Phase Catalyst" (SLPC) methodology, where a solution of the catalyst in a non-volatile solvent is absorbed into a porous inorganic support. nsf.gov

Membrane Filtration: Organic solvent nanofiltration (OSN) is an emerging technology for recovering homogeneous catalysts. This pressure-driven membrane process separates molecules based on size, allowing for the retention of the larger catalyst complex while the smaller product molecules pass through. aidic.it Rejection rates of up to 97% for rhodium have been achieved in hydroformylation reaction mixtures. aidic.it

Precipitation: The solubility of a catalyst can be tuned to facilitate its recovery. For instance, a polymer-supported rhodium(I) catalyst was designed to be soluble in nonpolar solvents but insoluble in polar solvents. After the reaction, the catalyst can be precipitated by adding a polar anti-solvent and recovered by simple filtration. nih.gov

The table below summarizes various strategies for the recovery of homogeneous rhodium catalysts.

| Recovery Strategy | Principle | Advantages | Disadvantages |

| Biphasic Catalysis | Catalyst is soluble in a separate liquid phase from the products. | Simple separation, continuous process possible. | Limited to substrates with appropriate solubility. |

| Immobilization | Catalyst is attached to a solid support. | Easy separation by filtration, suitable for continuous flow reactors. nsf.gov | Potential for reduced activity, leaching of the metal. tamu.edu |

| Membrane Filtration | Separation based on molecular size using a semi-permeable membrane. | Mild conditions, no phase change required. aidic.it | Membrane stability and fouling can be issues. |

| Precipitation/Solubility Control | Catalyst solubility is altered to induce precipitation after reaction. | Simple recovery by filtration. nih.gov | Requires specific solvent/anti-solvent systems. |

| Adsorption | Catalyst is adsorbed onto a solid material. | High separation efficiency. mdpi.com | Desorption to regenerate the active catalyst can be difficult. |

Advanced Materials Science Applications Derived from Rhodium Iii Nitrate Dihydrate

Precursor for Advanced Coatings and Filmssigmaaldrich.comscientificlabs.co.uk

Rhodium(III) nitrate (B79036) dihydrate is a key starting material for creating advanced coatings and films, primarily through electrochemical methods. sigmaaldrich.comscientificlabs.co.uk It is frequently used in the formulation of electrolyte baths for depositing thin layers of rhodium onto various substrates. americanelements.com

The electrodeposition of rhodium is a process that imparts a hard, durable, and corrosion-resistant surface onto a substrate. proplate.com Rhodium(III) nitrate hydrate (B1144303) can be used as a precursor for the simultaneous electrodeposition of metals like copper and rhodium from an aqueous nitrate solution. sigmaaldrich.com The electrolyte bath's composition, which can include various salts such as nitrates, sulfates, and phosphates, is crucial as it directly affects the quality and uniformity of the deposited rhodium layer. proplate.com The process involves applying a direct current voltage to an anode (typically platinized titanium) and a cathode (the object to be plated) submerged in the rhodium-containing electrolyte. jentner.degoldplating.com

Below is a data table summarizing typical operating conditions and resulting properties for rhodium electroplating processes.

| Parameter | Value/Range | Reference |

| Operating Conditions | ||

| Rhodium Content | 1.0 - 2.0 g/L | jentner.de |

| Voltage | 2 - 4 Volts | jentner.degoldplating.com |

| Bath Temperature | 20 - 40 °C (Room Temp.) | jentner.degoldplating.com |

| Current Density | 0.5 - 2.0 A/dm² | jentner.de |

| Anode Material | Platinized Titanium | jentner.degoldplating.com |

| Coating Properties | ||

| Hardness | 800 - 900 HV | jentner.de |

| ~800 Knoop | manideeptechnocoats.in | |

| Coating Thickness | 0.1 - 2.0 µm | eforit.fi |

| (up to 0.5 µm is common) | jentner.de | |

| Appearance | Brilliant White, Mirror-like | jentner.de |

Rhodium coatings, derived from precursors like rhodium(III) nitrate dihydrate, are renowned for their exceptional physical and chemical properties. pleiger-laseroptics.com These coatings significantly enhance the performance of the underlying materials, particularly in extreme environments. eforit.fi

Thermal Stability: Rhodium possesses a high melting point and outstanding thermal stability, allowing it to maintain its structural integrity and performance at elevated temperatures. pleiger-laseroptics.comproplate.com Rhodium-plated components can reliably operate at temperatures exceeding 1000°F and are suitable for high-temperature applications such as those found in geothermal systems, where temperatures can reach 400°C or more. manideeptechnocoats.inproplate.com This stability protects the base material from thermal degradation and deformation. proplate.com

Corrosion Resistance: The electroplated rhodium layer is chemically inert and provides excellent protection against corrosion and oxidation. manideeptechnocoats.insharrettsplating.com It is highly resistant to aggressive gases and liquids, making it a superior choice for components exposed to harsh chemical environments. manideeptechnocoats.inpleiger-laseroptics.com The effectiveness of rhodium in resisting sulfur-induced corrosion is particularly notable, attributed to its ability to form a protective passivation layer. proplate.com This high level of corrosion resistance ensures a prolonged service life for the coated components. proplate.com

Synthesis of Doped Materials for Energy Technologiessigmaaldrich.comscientificlabs.co.uk

This compound is an effective precursor for synthesizing rhodium-doped catalysts, which are integral to various energy technologies. sigmaaldrich.com The introduction of rhodium into a material's structure can significantly alter its electronic and catalytic properties.

The following table highlights the performance improvement of the Z-scheme water splitting system using the advanced SrTiO₃:Rh photocatalyst.

| Photocatalyst Preparation Method | Apparent Quantum Yield (at 420 nm) | Reference |

| Solid State Reaction | 0.4% | rsc.org |

| Hydrothermal / Polymerizable Complex | 3.9 – 4.2% | rsc.org |

Rhodium(III) nitrate hydrate is identified as a material synthesis precursor for applications in Proton-Exchange Membrane (PEM) fuel cells. sigmaaldrich.com In this context, it is used to create catalysts that facilitate the electrochemical reactions—specifically, the oxygen reduction and hydrogen oxidation reactions—that generate electricity within the fuel cell. The high catalytic activity and stability of rhodium-containing materials are crucial for the efficiency and longevity of these energy devices.

Precursor for Intermetallic Compounds and Alloysmatthey.com

This compound is also utilized as a precursor for the synthesis of multi-metallic materials, including intermetallic compounds and alloys. These materials often exhibit synergistic properties that are superior to those of their individual components.

Research has shown that rhodium(III) nitrate hydrate can be combined with other metal nitrates, such as cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), to synthesize bimetallic catalysts. sigmaaldrich.com An example is the creation of a Rh/Co catalyst used for ethene hydroformylation. sigmaaldrich.com Similarly, rhodium-platinum alloy coatings can be produced through electrodeposition processes, creating surfaces with tailored properties of hardness and corrosion resistance. google.com The use of a nitrate precursor facilitates the formation of these complex multi-metal systems, which are critical in catalysis and advanced materials engineering. matthey.com

Application in Optic and Electronic Materials

This compound serves as a crucial water-soluble precursor for the synthesis of advanced materials utilized in optical and electronic applications. Its primary role is as a starting material for the fabrication of rhodium oxide thin films, reflective coatings, and functional nanoparticles, each with distinct properties valuable in modern technology.

Rhodium Oxide Films for Electrochromic Applications

Thin films of rhodium oxide (Rh₂O₃) exhibit significant electrochromic behavior, meaning they can reversibly change their optical properties when a small voltage is applied. This characteristic makes them suitable for use in applications like "smart windows" and optical modulators. These films can be prepared through solution-based processes, such as the sol-gel method, for which rhodium(III) nitrate is a viable precursor.

Research into rhodium oxide films demonstrates a distinct and reversible color transition, typically between bright yellow (in the reduced state) and dark green (in the oxidized state) when operated in an alkaline solution. The performance of these films is characterized by their coloration efficiency, switching speed, and stability over numerous cycles. An amorphous rhodium oxide film, when prepared via a sol-gel method and heat-treated at 100°C, has shown excellent electrochromic characteristics.

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Color Change | Bright Yellow ↔ Dark Green | Reversible change in alkaline solution. |

| Switching Time (Coloration) | ~8.2 seconds | Time to change from bleached to colored state. |

| Switching Time (Bleaching) | ~6.3 seconds | Time to change from colored to bleached state. |

| Optical Transmittance Change (ΔT) | 22.65% | Measured at a wavelength of 550 nm. |

| Optical Transmittance Change (ΔT) | 31.4% | Measured at a wavelength of 700 nm. |

Reflective Coatings and Electrical Contacts

Rhodium metal is distinguished by its high reflectivity, hardness, and exceptional resistance to corrosion and heat. These properties make it an ideal material for coating optical components such as mirrors and optic fibers, as well as for manufacturing durable electrical contacts with low electrical resistance. This compound can be used in electrodeposition (plating) processes to create these thin, functional rhodium coatings. The high reflectivity of rhodium in the visible spectrum is a key advantage over other metals like molybdenum or tungsten for specialized optical applications.

| Metal | Reflectivity |

|---|---|

| Rhodium | 82% |

| Molybdenum | 56% |

| Tungsten | 50% |

Rhodium Nanoparticles in Plasmonics

Recent advancements in nanotechnology have enabled the synthesis of rhodium nanoparticles, for which rhodium(III) nitrate can serve as a precursor. These nanoparticles possess unique optical and electronic properties, most notably a localized surface plasmon resonance (LSPR) in the ultraviolet (UV) spectral range (195–255 nm). This is a significant distinction from gold and silver nanoparticles, whose plasmonic responses are in the visible range. The UV plasmonics of rhodium nanoparticles make them promising candidates for applications in UV-specific optical nanosensors and for enhancing photochemical processes.

| Property | Description | Application Area |

|---|---|---|

| Localized Surface Plasmon Resonance (LSPR) | Occurs in the ultraviolet (UV) range (195-255 nm). | UV Plasmonics, Optical Nanosensors |

| Chemical Stability | Superior resistance to strong acids (e.g., aqua regia) and high temperatures compared to gold and silver. | Use in harsh chemical environments. |

| Catalytic Activity | Known for high catalytic activity, which can be combined with plasmonic effects. | Photocatalysis |

| Morphology | Can be synthesized in various shapes like nanoshells, nanoframes, and porous nanoplates. | Tunable optical and catalytic properties. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for investigating the behavior of Rhodium(III) nitrate (B79036) in solution. By probing the magnetic properties of atomic nuclei, it offers detailed information about the chemical environment and connectivity of atoms within the rhodium complexes.

¹⁰³Rh NMR spectroscopy serves as a direct and powerful tool for studying the speciation of rhodium(III) in nitric acid solutions. researchgate.netresearchgate.net The chemical shift of the ¹⁰³Rh nucleus is highly sensitive to the composition and geometry of its coordination sphere. researchgate.net

In aqueous nitric acid, Rhodium(III) exists as a series of aquanitrato complexes. The progressive substitution of water ligands by nitrate ions leads to the formation of various mononuclear species, as described by the following equilibrium:

[Rh(H₂O)₆]³⁺ + nNO₃⁻ ⇌ [Rh(H₂O)₆₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ + nH₂O

Studies have identified complexes where n ranges from 1 to 4. researchgate.net The distribution of these species is highly dependent on the concentration of nitric acid; as the acid concentration increases, there is a corresponding increase in the average number of coordinated nitrate ligands. researchgate.net The dynamics of this ligand exchange process between water and nitrate have been investigated, providing insights into the kinetics of complex formation. researchgate.net

Table 1: Rhodium(III) Species in Nitric Acid Solution Identified by NMR

| Species | Formula | Conditions |

|---|---|---|

| Hexaaquarhodium(III) | [Rh(H₂O)₆]³⁺ | Lower nitric acid concentrations |

| Mononitrato Complex | [Rh(H₂O)₅(NO₃)]²⁺ | Intermediate nitric acid concentrations |

| Dinitrato Complex | [Rh(H₂O)₄(NO₃)₂]⁺ | Intermediate to high nitric acid concentrations |

| Trinitrato Complex | [Rh(H₂O)₃(NO₃)₃] | High nitric acid concentrations |

| Tetranitrato Complex | [Rh(H₂O)₂(NO₃)₄]⁻ | High nitric acid concentrations |

To complement ¹⁰³Rh NMR, both ¹⁵N and ¹⁷O NMR spectroscopies are employed to specifically probe the nitrate ligands and the aqua ligands, respectively. researchgate.netresearchgate.net ¹⁵N NMR is particularly valuable for understanding the coordination of the nitrate ion. researchgate.net The ¹⁵N chemical shift is sensitive to the coordination mode of the nitrato ligand, the number of coordinated nitrates, and the presence of hydrogen bonding. researchgate.net This allows for a more detailed characterization of the rhodium-nitrate interaction.

Similarly, ¹⁷O NMR studies provide information on the aqua ligands (H₂O) coordinated to the rhodium(III) center. researchgate.net This technique can help to quantify the number of coordinated water molecules and study their exchange dynamics. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, probes the vibrational modes of molecules. It is highly effective for characterizing the bonds within the rhodium-nitrate-aqua complexes in both solid and solution states.

Raman spectroscopy has been used in conjunction with NMR to investigate the speciation of rhodium(III) in nitric acid solutions. researchgate.net This technique is effective for identifying the various mononuclear [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ complexes present in solution. researchgate.net By analyzing the characteristic vibrational frequencies of the Rh-O and N-O bonds, Raman spectroscopy helps to confirm the species identified by NMR and provides further structural details.

Infrared (IR) spectroscopy is a crucial tool for determining how the nitrate ligand binds to the rhodium center. The nitrate ion can coordinate to a metal in several ways, most commonly as a monodentate or a bidentate ligand. These different coordination modes result in distinct IR spectral features.

The number and frequencies of nitrate combination bands, particularly in the 1700–1800 cm⁻¹ region of the spectrum, can serve as an empirical indicator of the coordination mode. researchgate.net The separation (Δν) between the frequencies of two of the highest frequency nitrate bands is diagnostic:

A small separation is indicative of monodentate coordination.

A larger separation suggests bidentate coordination. researchgate.net

This method provides a powerful, non-destructive way to probe the metal-ligand interaction in solid samples of rhodium(III) nitrate and its related complexes.

Table 2: Interpretation of IR Spectra for Nitrate Coordination Modes

| Coordination Mode | Typical Wavenumber Separation (Δν) | Indication |

|---|---|---|

| Monodentate | Small | Single oxygen atom of nitrate bonds to Rhodium |

X-ray Diffraction Techniques

While the simple dihydrate has not been fully characterized by single-crystal XRD, the structures of several related, more complex rhodium nitrate salts have been elucidated. wikipedia.org For example, the structure of the salt Rb₄[trans-[Rh(H₂O)₂(NO₃)₄][Rh(NO₃)₆]] was determined using powder X-ray diffraction. researchgate.netresearchgate.net This analysis revealed that in both the trans-[Rh(H₂O)₂(NO₃)₄]⁻ and [Rh(NO₃)₆]³⁻ anions, the nitrato ligands are coordinated to the rhodium center in a monodentate fashion. researchgate.net Other complex rhodium nitrates, such as Cs₂[Rh(NO₃)₅], have also been characterized by X-ray crystallography. wikipedia.orgwikipedia.org These structural determinations are vital for understanding the fundamental coordination chemistry of rhodium with nitrate ligands.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

For Rhodium(III) nitrate dihydrate, XPS is used to confirm the +3 oxidation state of the rhodium atom. The analysis focuses on the binding energies of core-level electrons, particularly the Rh 3d electrons. Metallic rhodium (Rh⁰) exhibits a characteristic Rh 3d₅/₂ peak at a binding energy of approximately 307.53 eV. mdpi.com When rhodium is oxidized, this binding energy shifts to higher values. For rhodium(III) oxide (Rh₂O₃), the Rh 3d₅/₂ peak is shifted by about 0.8 eV to a higher binding energy compared to the metallic state. mdpi.com Studies on other Rh(III) compounds, such as RhI₃, show the Rh³⁺ 3d₅/₂ peak at approximately 308.5 eV. researchgate.net Therefore, the XPS spectrum of this compound is expected to show a Rh 3d₅/₂ peak in a similar region, confirming the Rh(III) chemical state. The spectrum would also show peaks for oxygen (O 1s) and nitrogen (N 1s), and their binding energies would be characteristic of nitrate and water molecules.

Table 2: Typical Rh 3d₅/₂ Binding Energies for Different Rhodium Species

| Chemical State | Rh 3d₅/₂ Binding Energy (eV) |

| Rh metal (Rh⁰) | ~307.6 |

| Rhodium(III) Oxide (Rh₂O₃) | ~308.2 - 308.4 |

| Rhodium(III) Iodide (RhI₃) | ~308.5 |

| Source: | mdpi.comresearchgate.netthermofisher.com |

Inductively Coupled Plasma (ICP) for Elemental Composition Analysis

Inductively Coupled Plasma (ICP) techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for determining the elemental composition of a sample with high accuracy and sensitivity. scielo.org.zaresearchgate.net These methods are essential for verifying the purity of this compound and quantifying its rhodium content.

The analysis involves dissolving a precisely weighed sample of the compound in a suitable solvent, typically dilute nitric acid, and introducing the solution into a high-temperature argon plasma. scielo.org.za The plasma atomizes and ionizes the rhodium atoms. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of rhodium. researchgate.net A common emission line for rhodium analysis is 343.489 nm. scielo.org.za ICP-MS measures the mass-to-charge ratio of the ions produced in the plasma, offering extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov Given that rhodium is monoisotopic (¹⁰³Rh), potential polyatomic interferences (e.g., from CuAr⁺ or SrO⁺) must be considered and corrected for to ensure accurate quantification. researchgate.netnih.gov The use of an internal standard, such as cobalt, can compensate for matrix effects and instrumental drift, improving the precision and accuracy of the measurement. scielo.org.za

Table 3: Performance Characteristics of ICP-OES for Rhodium Determination

| Parameter | Wavelength (nm) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |

| Rhodium Analysis | 343.489 | 0.01 | 0.03 |

| Source: | incdecoind.ro |

UV/Visible Spectroscopy for Solution Species Identification

UV/Visible (UV-Vis) spectroscopy is a valuable technique for studying the behavior of this compound in solution. The absorption of UV or visible light by a solution corresponds to electronic transitions within the dissolved species. The resulting spectrum provides information about the coordination environment of the rhodium(III) ion.

When this compound is dissolved in water, the rhodium(III) ion can form a variety of aquanitrate complexes, such as [Rh(H₂O)₆]³⁺, [Rh(NO₃)(H₂O)₅]²⁺, and [Rh(NO₃)₂(H₂O)₄]⁺. researchgate.net Each of these species has a distinct electronic structure and, therefore, a unique UV-Vis absorption spectrum. The spectra of Rh(III) complexes are typically characterized by d-d transitions, which are often weak, and more intense charge-transfer bands. nih.gov For example, studies on Rh(III) in chloride media show distinct absorption peaks that shift depending on the number of chloride ligands coordinated to the rhodium center. nih.gov By monitoring changes in the UV-Vis spectrum—such as shifts in absorption maxima (λ_max) or changes in molar absorptivity (ε)—as a function of concentration or the addition of other ligands, the speciation and stability of the different rhodium(III) complexes in solution can be investigated. acs.org

Theoretical and Computational Investigations of Rhodium Iii Nitrate Dihydrate Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the computational study of transition metal complexes, including those of rhodium(III). These calculations provide a detailed understanding of the electronic structure and have been successfully applied to elucidate the properties of rhodium(III) aqua-nitrato complexes.

Theoretical calculations have been instrumental in determining the structures of various rhodium(III) aqua-nitrato complexes that can exist in solution. The anhydrous Rh(NO₃)₃ complex has been a subject of theoretical analysis, though it has not been isolated experimentally. In contrast, the dihydrate and aqueous solutions contain a variety of hexacoordinated rhodium(III) species with both aqua and nitrato ligands. wikipedia.org

DFT calculations have been performed on the series of complexes with the general formula [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾ (where x = 0–6). These studies have helped to identify the most stable geometries for these species. For instance, in aqueous solutions, rhodium(III) can form mononuclear complexes such as [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ (where n = 1–4). researchgate.net The coordination geometry around the rhodium(III) center in these complexes is typically octahedral.

A notable example of a structurally characterized rhodium nitrate (B79036) complex is trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄]. researchgate.net This complex is one of the first examples of a soluble rhodium(III) complex with four coordinated nitrato ligands. researchgate.net

DFT calculations have been extensively used to study the thermodynamics and kinetics of ligand substitution reactions in rhodium(III) nitrate systems. The substitution of water molecules by nitrate ions in the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, is a key process in the formation of various rhodium(III) nitrate complexes in solution. researchgate.net

The kinetics and thermodynamics of the substitution of NO₃⁻ ligands with H₂O molecules have been thoroughly investigated for the series of [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾ complexes. researchgate.net Thermodynamic stability constants (βi) for the equilibria [Rh(H₂O)₆]³⁺ + iNO₃⁻ ⇌ [Rh(H₂O)₆₋ᵢ(NO₃)ᵢ]⁽³⁻ⁱ⁾ + iH₂O have been estimated. These constants show a decrease in stability with an increasing number of coordinated nitrate groups. researchgate.net

Table 1: Estimated Thermodynamic Stability Constants (βi) for Rhodium(III) Aqua-Nitrato Complexes

| Complex Formation | βi |

|---|---|

| [Rh(H₂O)₅(NO₃)]²⁺ | ~10⁰ |

| cis-[Rh(H₂O)₄(NO₃)₂]⁺ | ~10⁻¹ |

| trans-[Rh(H₂O)₄(NO₃)₂]⁺ | ~10⁻¹ – 10⁻² |

| mer-[Rh(H₂O)₃(NO₃)₃] | ~10⁻² |

| fac-[Rh(H₂O)₃(NO₃)₃] | ~10⁻² |

| cis-[Rh(H₂O)₂(NO₃)₄]⁻ | ~10⁻⁴ |

This table is based on data from Vorobyeva et al. (2021). researchgate.net

The electronic structure and the nature of the bonding in rhodium(III) nitrate complexes have been elucidated through DFT calculations. These studies, often combined with Natural Bond Orbital (NBO) analysis, provide insights into the charge distribution and the covalent/ionic character of the Rh-O bonds (from both water and nitrate ligands).

Relativistic DFT calculations, in conjunction with solid-state NMR spectroscopy, have been used to correlate the ¹⁰³Rh chemical shift tensors with the molecular structure and Rh-ligand bonding in various rhodium coordination compounds. rsc.orgnih.gov This approach allows for a detailed understanding of how the electronic environment around the rhodium nucleus is influenced by the coordinating ligands. The analysis of contributions from individual orbitals to the magnetic shielding tensor helps in understanding the relationship between structure and bonding. rsc.org

Quantum Chemical Studies on Rhodium(III) Nitrate Complexes

Quantum chemical studies encompass a broad range of computational methods, including DFT, to investigate the properties of molecules. For rhodium(III) nitrate complexes, these studies have been crucial in understanding their speciation and reactivity in solution.

An integrated experimental and quantum chemical study on rhodium(III) nitrate complexes has provided a comprehensive picture of their behavior in nitric acid solutions. researchgate.netresearchgate.net These studies have led to the synthesis and characterization of novel complexes such as trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄], [(C₂H₅)₄N]₂[Rh(H₂O)(NO₃)₅], and the first hexaaquarhodium(III) nitrate complex, [(CH₃)₄N]Na₂Rh(H₂O)₆₆. researchgate.net The high solubility of these synthesized complexes opens up potential applications in areas like homogeneous catalysis and electrochemistry. researchgate.net

Computational Mechanistic Investigations of Catalytic Cycles

Rhodium(III) compounds, often prepared from precursors like rhodium(III) nitrate, are important catalysts in a variety of organic reactions. Computational investigations, primarily using DFT, have been vital in elucidating the mechanisms of these catalytic cycles.

For instance, DFT studies have been conducted on the mechanism of rhodium(III)-catalyzed C-H activation reactions. nih.govresearchgate.netnih.govresearchgate.net These investigations have explored the roles of different catalytic cycles, such as Rh(III)/Rh(I) and Rh(III)/Rh(V) pathways. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis has been used to confirm the identity of key intermediates, such as Rh(V) species, within the catalytic cycle. nih.govresearchgate.net While these studies may not directly involve rhodium(III) nitrate in the catalytic steps, they provide a framework for understanding the reactivity of Rh(III) centers, for which rhodium(III) nitrate is a common starting material.

Predictive Modeling of Material Properties and Reactivity

Predictive modeling uses computational methods to forecast the properties and behavior of chemical systems. While specific predictive models for the bulk material properties of solid Rhodium(III) nitrate dihydrate are not extensively reported in the literature, the DFT studies on the series of [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾ complexes provide a predictive framework for its speciation and reactivity in aqueous environments. researchgate.net

Furthermore, DFT modeling has been used to predict the behavior of rhodium in related systems, such as the electrocatalytic reduction of nitrate on rhodium surfaces. osti.gov These models can predict reaction pathways, such as the direct dissociation of nitrate on rhodium, and the effect of competing ions on the catalytic activity. osti.gov Such computational approaches have the potential to be adapted to model the reactivity of rhodium(III) nitrate in various applications.

Environmental Research Implications of Rhodium Iii Nitrate

Rhodium Speciation in Nuclear Waste Reprocessing Streams

The reprocessing of spent nuclear fuel (SNF) is a critical step in the nuclear fuel cycle, and it primarily involves dissolving the fuel in nitric acid. Rhodium is a significant fission product, and its chemical behavior in these highly acidic and radioactive environments is complex and has been a subject of study for over five decades. mdpi.comresearchgate.net Understanding the speciation of rhodium(III) in these nitric acid streams is fundamental to developing effective strategies for its separation and recovery.

In nitric acid solutions, rhodium(III) does not exist as a simple aqua ion. Instead, it forms a variety of complexes with nitrate (B79036) and water ligands. mdpi.comresearchgate.net The exact nature of these species is influenced by several factors, including the concentration of nitric acid, the concentration of rhodium itself, temperature, and the presence of other ions. mdpi.comresearchgate.net

Factors Influencing Rhodium(III) Speciation in Nitric Acid:

| Factor | Influence on Speciation |

| Nitric Acid Concentration | Higher concentrations of nitric acid promote the formation of rhodium-nitrate complexes, where nitrate ions displace water molecules in the coordination sphere of the rhodium ion. mdpi.comresearchgate.net |

| Rhodium Concentration | At higher rhodium concentrations, polynuclear species, such as dimers and trimers with bridging hydroxide (B78521) and nitrate groups, can form. mdpi.comresearchgate.net |

| Temperature | Increased temperature can accelerate the kinetics of ligand exchange reactions, influencing the equilibrium between different rhodium species. mdpi.com |

| Radiolysis | The high radiation fields in nuclear waste streams can lead to the radiolysis of nitric acid, producing nitrite (B80452) ions. These nitrite ions can then react with rhodium to form nitro and mixed nitrate-nitro complexes, further complicating the speciation. mdpi.com |

Research has identified several key rhodium(III) species in simulated high-level liquid waste (HLLW). At low rhodium concentrations in nitric acid, the stable form is believed to be the octahedral bidentate complex, [Rh(NO₃)₃]. mdpi.comresearchgate.net In more concentrated nitric acid solutions (3–16 M), mononuclear monodentate nitrate complexes of the general formula [Rh(H₂O)₆₋ₙ(NO₃)ₙ]⁽³⁻ⁿ⁾⁺ have been identified. mdpi.com The presence of these various species significantly impacts the effectiveness of separation techniques, as different complexes will exhibit different behaviors in extraction and ion-exchange processes. researchgate.net

During the PUREX (Plutonium and Uranium Redox EXtraction) process, the most common reprocessing method, rhodium is not significantly co-extracted with uranium and plutonium into the tributyl phosphate (B84403) (TBP) solvent phase. mdpi.com This results in rhodium remaining in the high-level liquid waste stream, from which its recovery is desirable due to its high economic value.

Strategies for Rhodium Recovery from Complex Matrices

The recovery of rhodium from complex matrices, such as spent nuclear fuel and spent industrial catalysts, is a significant area of research due to the metal's high value and scarcity. researchgate.netgmhydrometallurgy.com Various techniques have been investigated, broadly categorized into hydrometallurgical and pyrometallurgical processes. mdpi.com

Hydrometallurgical Methods:

Hydrometallurgical processes involve the use of aqueous solutions to leach and separate the target metals. These methods are often preferred for their lower energy requirements and potential for high selectivity.

Solvent Extraction: This technique involves the use of an organic solvent containing an extractant to selectively transfer rhodium from the aqueous phase to the organic phase. While rhodium extraction from nitrate media has proven challenging, various extractants have been studied. researchgate.net For instance, amide-based extractants have shown some affinity for palladium over rhodium in nitric acid solutions. researchgate.net In chloride media, which can be generated from leaching spent catalysts, extractants like Kelex 100 have been investigated, often in the presence of a reducing agent like SnCl₂ to form extractable Rh-Sn complexes. mcgill.ca